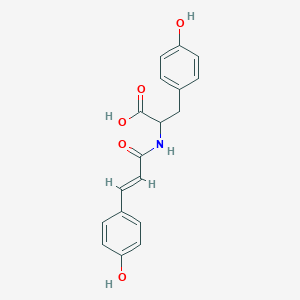

N-p-Coumaroyltyrosine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

77201-66-2 |

|---|---|

Fórmula molecular |

C18H17NO5 |

Peso molecular |

327.3 g/mol |

Nombre IUPAC |

(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid |

InChI |

InChI=1S/C18H17NO5/c20-14-6-1-12(2-7-14)5-10-17(22)19-16(18(23)24)11-13-3-8-15(21)9-4-13/h1-10,16,20-21H,11H2,(H,19,22)(H,23,24)/b10-5+/t16-/m0/s1 |

Clave InChI |

LEEDEKWKJVUWGA-YKXBDCQTSA-N |

SMILES isomérico |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O)O |

SMILES canónico |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O |

Secuencia |

Y |

Origen del producto |

United States |

Ii. Biosynthetic Pathways and Metabolic Engineering of N 4 Hydroxycinnamoyl Tyrosine

Precursor Metabolite Origination

The carbon skeletons for both halves of the N-(4-Hydroxycinnamoyl)tyrosine molecule originate from distinct but interconnected metabolic routes within the plant cell.

Shikimate Pathway Derivations to Tyrosine

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of the three aromatic amino acids: phenylalanine, tryptophan, and tyrosine. wikipedia.orgshikifactory100.eu This pathway is absent in animals, making these amino acids essential dietary components for them. slideshare.net The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP), an intermediate from glycolysis, and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgslideshare.net

This initial reaction, catalyzed by DAHP synthase, forms 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). slideshare.net Through a series of six subsequent enzymatic steps, DAHP is converted into chorismate, a key branch-point intermediate. wikipedia.orgresearchgate.net

The biosynthesis of tyrosine from chorismate involves two main steps:

Chorismate Mutase catalyzes a Claisen rearrangement of chorismate to produce prephenate. wikipedia.orgslideshare.net

Prephenate Dehydrogenase then facilitates an NAD+-dependent oxidative decarboxylation of prephenate to yield p-hydroxyphenylpyruvate. slideshare.net

Finally, a transamination reaction , often using glutamate (B1630785) as the nitrogen donor, converts p-hydroxyphenylpyruvate into L-tyrosine. wikipedia.orgslideshare.net

Phenylpropanoid Pathway Intermediates (e.g., p-Coumaric Acid)

The phenylpropanoid pathway is responsible for synthesizing a vast array of plant secondary metabolites from the aromatic amino acids phenylalanine and tyrosine. wikipedia.org The central intermediate for the synthesis of N-(4-Hydroxycinnamoyl)tyrosine is p-coumaric acid. researchgate.net

The formation of p-coumaric acid can occur through two primary routes:

From Phenylalanine: The most common route begins with the non-oxidative deamination of L-phenylalanine, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) , to produce trans-cinnamic acid. mdpi.comwikipedia.org Subsequently, Cinnamate-4-hydroxylase (C4H) introduces a hydroxyl group at the para-position of the phenyl ring of cinnamic acid to form p-coumaric acid. mdpi.comresearchgate.net

From Tyrosine: Some plants, particularly monocots, can directly convert L-tyrosine to p-coumaric acid in a single step. wikipedia.org This reaction is catalyzed by a bifunctional enzyme known as Tyrosine Ammonia-Lyase (TAL) or Phenylalanine/Tyrosine Ammonia-Lyase (PTAL), which can utilize both phenylalanine and tyrosine as substrates. wikipedia.orgnih.gov This route is a more direct path to p-coumaric acid. researchgate.netmdpi.com

Enzymatic Steps in N-(4-Hydroxycinnamoyl)tyrosine Biosynthesis

Once the precursors L-tyrosine and p-coumaric acid are synthesized, a series of enzymatic reactions prepare them for and catalyze their final condensation.

Tyrosine Biosynthesis and Decarboxylation (e.g., Tyrosine Ammonia-Lyase, Tyrosine Decarboxylase)

While L-tyrosine itself is the direct precursor for the tyrosine moiety of the target molecule, a related and more commonly studied pathway involves the decarboxylation of tyrosine to tyramine (B21549). This tyramine then serves as the amine acceptor in the final condensation step to form N-(p-coumaroyl)tyramine. The enzymes involved are pivotal in channeling primary metabolites into these specialized secondary metabolic pathways. researchgate.net

Tyrosine Ammonia-Lyase (TAL): As mentioned previously, TAL provides a direct route from tyrosine to p-coumaric acid, a key precursor for the acyl donor part of the molecule. nih.gov

Tyrosine Decarboxylase (TYDC/TyrDC): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylation of L-tyrosine to produce tyramine. researchgate.nettaylorandfrancis.comnih.gov This reaction is a critical step in the biosynthesis of various tyramine-derived hydroxycinnamic acid amides (HCAAs) and isoquinoline (B145761) alkaloids. researchgate.netoup.com The activity of TYDC can be a rate-limiting factor in the production of these compounds. nih.gov

| Enzyme | Abbreviation | EC Number | Reaction Catalyzed |

| Tyrosine Ammonia-Lyase | TAL | 4.3.1.23 | L-tyrosine → p-Coumaric acid + Ammonia (B1221849) |

| Tyrosine Decarboxylase | TYDC / TyrDC | 4.1.1.25 | L-tyrosine → Tyramine + CO2 |

Hydroxycinnamic Acid Activation (e.g., 4-Coumarate:CoA Ligase)

Before p-coumaric acid can be joined to tyrosine or tyramine, its carboxyl group must be activated. This activation is achieved through the formation of a high-energy thioester bond with coenzyme A (CoA).

4-Coumarate:CoA Ligase (4CL): This enzyme catalyzes the ATP-dependent ligation of p-coumaric acid with CoA to form p-coumaroyl-CoA. nih.govwikipedia.org The reaction proceeds in two steps, involving the formation of a p-coumaroyl-AMP intermediate. nih.gov 4CL is a key enzyme located at a branch point of the general phenylpropanoid pathway, channeling p-coumaric acid towards the biosynthesis of flavonoids, lignin (B12514952), and HCAAs. researchgate.netresearchgate.net Different isoforms of 4CL exist in plants, exhibiting varying substrate specificities for different hydroxycinnamic acids like caffeic acid and ferulic acid, which allows for the production of a diverse range of secondary metabolites. nih.govpnas.orgfrontiersin.org

| Enzyme | Abbreviation | EC Number | Reaction Catalyzed |

| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | p-Coumaric acid + CoA + ATP → p-Coumaroyl-CoA + AMP + Diphosphate |

N-Hydroxycinnamoyl Transferase Reactions (e.g., Hydroxycinnamoyl-CoA:Tyramine N-Hydroxycinnamoyl Transferase, Hydroxycinnamoyl-CoA:L-DOPA Hydroxycinnamoyl Transferase)

The final step in the biosynthesis is the formation of the amide bond between the activated p-coumaroyl-CoA and an amine acceptor. The specific enzyme involved determines the final product. While the direct acylation of tyrosine is plausible, the most extensively characterized enzymes in this class utilize tyramine.

Hydroxycinnamoyl-CoA:Tyramine N-Hydroxycinnamoyl Transferase (THT): This enzyme is pivotal in the synthesis of N-(p-coumaroyl)tyramine. oup.com It catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the amino group of tyramine. apsnet.orgnih.gov THT enzymes often exhibit broad substrate specificity, accepting various hydroxycinnamoyl-CoA donors (like feruloyl-CoA and caffeoyl-CoA) and different amine acceptors (such as octopamine (B1677172) and noradrenaline), leading to a wide array of phenolamides in plants. nih.govnih.govresearchgate.net THT activity is often induced in response to wounding or pathogen attack, highlighting the role of these amides in plant defense. nih.govresearchgate.net

Hydroxycinnamoyl-CoA:L-DOPA Hydroxycinnamoyl Transferase: While less directly related to N-(4-Hydroxycinnamoyl)tyrosine, the existence of transferases that use amino acids like L-DOPA as substrates suggests that similar enzymes may exist that can directly acylate L-tyrosine. The enzymatic synthesis of N-(4-Hydroxycinnamoyl)tyrosine itself is less documented in literature compared to its tyramine-derived counterpart, but the fundamental biochemical reaction would be analogous, catalyzed by a putative Hydroxycinnamoyl-CoA:Tyrosine N-Hydroxycinnamoyl Transferase .

| Enzyme | Abbreviation | EC Number | Reaction Catalyzed |

| Hydroxycinnamoyl-CoA:Tyramine N-Hydroxycinnamoyl Transferase | THT | 2.3.1.110 | p-Coumaroyl-CoA + Tyramine → N-(p-coumaroyl)tyramine + CoA |

| Hydroxycinnamoyl-CoA:L-DOPA Hydroxycinnamoyl Transferase | - | - | p-Coumaroyl-CoA + L-DOPA → N-(p-coumaroyl)-L-DOPA + CoA |

Iii. Chemical Synthesis Approaches for N 4 Hydroxycinnamoyl Tyrosine and Analogs

Conventional Synthetic Methodologies (e.g., Hydroxycinnamoyl Amidation, Esterification)

Conventional synthesis in solution remains a primary method for producing N-(4-Hydroxycinnamoyl)tyrosine and related amides. The core of this approach is the formation of an amide bond between a hydroxycinnamic acid (like p-coumaric acid) and the amino group of tyrosine. To achieve this efficiently, the carboxylic acid group of the hydroxycinnamic acid is typically activated to facilitate nucleophilic attack by the amino group of tyrosine.

A common strategy involves the use of coupling agents. nih.govmdpi.com For instance, N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed. nih.govmdpi.com The reaction proceeds by the formation of an active ester intermediate from the hydroxycinnamic acid, which then readily reacts with the amino group of a tyrosine ester (e.g., L-tyrosine ethyl ester) to form the desired amide. The use of tyrosine esters is necessary to prevent self-polymerization or unwanted side reactions involving the carboxylic acid group of tyrosine. Subsequent hydrolysis of the ester group under basic conditions yields the final product.

A general synthetic scheme for this amidation is as follows: p-coumaric acid is reacted with a coupling agent like EDC/HOBt to form an active intermediate. This intermediate is then coupled with L-tyrosine ethyl ester hydrochloride. The final step involves saponification to remove the ethyl ester protecting group, yielding N-(4-Hydroxycinnamoyl)-L-tyrosine. nih.govunits.it Researchers have developed straightforward one-pot synthesis protocols that can be performed at room temperature, using equimolar amounts of the reagents in solvent systems like aqueous acetone. mdpi.com

Table 1: Comparison of Conventional Amidation Reagents and Conditions

| Reagent/Condition | Role | Example Reactants | Typical Solvent | Reference |

| EDC / HOBt | Carbodiimide coupling agent and additive to form an active ester and suppress side reactions. | Ferulic acid, L-amino acid ethyl ester hydrochloride | Not specified | nih.gov |

| DCC | Carbodiimide coupling agent that activates the carboxylic acid. | Hydroxycinnamic acid, Amine | Acetone | mdpi.com |

| Sodium Bicarbonate | Base used to neutralize hydrochloride salts and facilitate the reaction. | Hydroxycinnamic acid, Amine | Aqueous Acetone | mdpi.com |

Solid-Phase Synthesis Techniques

Solid-phase synthesis, particularly solid-phase peptide synthesis (SPPS), offers a powerful alternative for the preparation of N-(4-Hydroxycinnamoyl)tyrosine and its analogs. This technique involves attaching the C-terminal amino acid (tyrosine) to an insoluble polymer resin and sequentially adding the subsequent building blocks. This approach simplifies purification, as excess reagents and by-products are removed by simple filtration and washing of the resin.

In a typical Fmoc-based SPPS strategy for N-(4-Hydroxycinnamoyl)tyrosine, Fmoc-protected L-tyrosine would first be anchored to a suitable resin, such as 2-chlorotrityl chloride resin. nih.gov The synthesis would proceed through a series of deprotection and coupling steps. The Fmoc protecting group on the tyrosine amine is removed using a base, typically piperidine (B6355638) in DMF. Subsequently, an activated p-coumaric acid derivative (e.g., pre-activated with a coupling agent like HBTU) is added to the resin-bound tyrosine, forming the desired amide bond. The phenolic hydroxyl groups of both p-coumaric acid and tyrosine are usually protected during this process (e.g., with t-butyl groups) to prevent side reactions. The final step involves cleavage of the compound from the resin and simultaneous removal of all side-chain protecting groups using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. nih.gov

While direct examples for N-(4-Hydroxycinnamoyl)tyrosine are not prevalent in the cited literature, the principles of SPPS used for synthesizing complex peptides containing modified tyrosine residues, such as sulfotyrosine, are directly applicable. nih.gov The key advantage is the ability to rapidly synthesize a library of analogs by varying the amino acid or the hydroxycinnamoyl component.

Table 2: Hypothetical Steps in Fmoc-Based Solid-Phase Synthesis of N-(4-Hydroxycinnamoyl)tyrosine

| Step | Procedure | Purpose |

| 1. Resin Loading | Attach Fmoc-L-Tyr(tBu)-OH to a 2-chlorotrityl chloride resin. | Anchor the first building block to the solid support. |

| 2. Deprotection | Treat the resin with a piperidine solution. | Remove the Fmoc group to expose the free amine for coupling. |

| 3. Coupling | Add protected p-coumaric acid and a coupling agent (e.g., HBTU). | Form the amide bond between p-coumaric acid and tyrosine. |

| 4. Washing | Wash the resin with solvent (e.g., DMF, DCM). | Remove excess reagents and by-products. |

| 5. Cleavage | Treat the resin with a TFA-based cocktail. | Cleave the final product from the resin and remove side-chain protecting groups. |

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical synthesis. This approach holds significant promise for the production of N-(4-Hydroxycinnamoyl)tyrosine, offering potential advantages in terms of sustainability, stereoselectivity, and reduced need for protecting groups.

One prospective route involves the use of ligases or transferases to form the amide bond. For example, metabolic engineering in bacteria like Escherichia coli has been used to synthesize related compounds. researchgate.net By expressing genes such as 4-coumarate:CoA ligase (4CL) and a suitable N-hydroxycinnamoyl transferase, it is possible to produce N-hydroxycinnamoyl amides from simple precursors like p-coumaric acid. researchgate.net The 4CL enzyme first activates p-coumaric acid to its Coenzyme A thioester, which is a high-energy intermediate. A transferase enzyme then catalyzes the reaction of this intermediate with tyrosine to form the final product. This biosynthetic approach can produce the desired compound directly from glucose in engineered microbial strains. researchgate.net

Another potential enzymatic strategy could involve the use of tyrosinase. This enzyme is known to selectively oxidize tyrosine residues to ortho-quinones, which are reactive species that can participate in subsequent chemical reactions. wur.nl While this is more commonly used for protein modification, the principle of enzymatic activation of the tyrosine moiety could be harnessed in novel synthetic pathways. The knowledge gained from the chemoenzymatic synthesis of other complex biomolecules, such as proteoglycans, underscores the power of using enzymes to perform challenging chemical transformations with high precision. nih.gov

Table 3: Potential Enzymes for Chemoenzymatic Synthesis

| Enzyme Class | Specific Enzyme Example | Role in Synthesis | Reference |

| Ligase | 4-Coumarate:CoA Ligase (4CL) | Activates the carboxylic acid of p-coumaric acid by forming a thioester with Coenzyme A. | researchgate.net |

| Transferase | Tyramine (B21549) N-hydroxycinnamoyl Transferase (THT) | Catalyzes the transfer of the activated p-coumaroyl group from its CoA thioester to the amino group of tyramine (a tyrosine derivative). | researchgate.net |

| Oxidoreductase | Tyrosinase | Oxidizes tyrosine to a reactive ortho-quinone, potentially enabling novel conjugation chemistries. | wur.nl |

Iv. Advanced Analytical and Spectroscopic Elucidation of N 4 Hydroxycinnamoyl Tyrosine

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and purification of N-(4-Hydroxycinnamoyl)tyrosine from natural sources, such as cocoa beans, or for its analysis in various samples. nih.govoup.com The choice of technique depends on the scale and purpose of the separation, from initial isolation to quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for the analysis and purification of N-(4-Hydroxycinnamoyl)tyrosine. Reversed-phase chromatography is typically employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

In a characteristic application for the analysis of polyphenolic compounds from cocoa, N-(4-Hydroxycinnamoyl)tyrosine was successfully separated using a C18 column. oup.com The separation is achieved by applying a gradient elution, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. This gradient allows for the effective separation of compounds based on their polarity. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, where N-(4-Hydroxycinnamoyl)tyrosine exhibits a characteristic UV absorption maximum around 310 nm, consistent with its p-coumaroyl chromophore. oup.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV/DAD at ~310 nm |

| Retention Time (tR) | Dependent on specific gradient profile |

Thin-Layer Chromatography (TLC) serves as a valuable tool for the initial screening of extracts and for monitoring the progress of purification. For the separation of hydroxycinnamic acid amides, silica (B1680970) gel or cellulose (B213188) plates are commonly used as the stationary phase.

In studies of phenolic compounds from cocoa calli, two-dimensional TLC (2D-TLC) was used to resolve complex mixtures. oup.com For the first dimension, a solvent system of chloroform/acetic acid/water (4:1:1, v/v/v) can be used, followed by a second dimension run with ethyl acetate/formic acid/water (10:2:3, v/v/v) after drying and rotating the plate 90 degrees. Under UV light (366 nm), N-(4-Hydroxycinnamoyl)tyrosine typically appears as a fluorescent spot, which can be scraped from the plate for subsequent elution and further analysis. oup.com

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental formula of N-(4-Hydroxycinnamoyl)tyrosine and for obtaining structural information through fragmentation analysis.

When coupled with liquid chromatography, tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the selective detection and structural characterization of N-(4-Hydroxycinnamoyl)tyrosine. In positive ion electrospray ionization (ESI+) mode, the compound is readily detected as its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 328.1. nih.gov

Collision-induced dissociation (CID) of the precursor ion at m/z 328.1 yields a characteristic fragmentation pattern that confirms the structure. The primary fragmentation occurs at the amide bond, leading to two major diagnostic product ions. One key fragment is the p-coumaroyl acylium ion at m/z 147, representing the hydroxycinnamoyl moiety. The other significant fragment corresponds to the tyrosine portion of the molecule, which can appear at m/z 182 (as the protonated amino acid) or more commonly at m/z 136, resulting from the neutral loss of the carboxyl group (45 Da) and ammonia (B1221849) (17 Da) from the tyrosine structure.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structural Origin |

|---|---|---|---|

| 328.1 [M+H]⁺ | 182.1 | C₉H₆O₂ | Protonated Tyrosine |

| 147.0 | C₉H₁₁NO₃ | p-Coumaroyl Acylium Ion | |

| 136.1 | C₉H₆O₂ + NH₃ | Tyrosine Immonium-type Ion |

High-Resolution Mass Spectrometry provides an accurate mass measurement, which is crucial for confirming the elemental composition of N-(4-Hydroxycinnamoyl)tyrosine. The theoretical exact mass of the neutral molecule (C₁₈H₁₇NO₅) is 327.11067 Da. nih.gov HRESIMS analysis can measure this mass with high precision (typically within 5 ppm error), allowing for the unambiguous determination of the molecular formula and distinguishing it from other isobaric compounds. For the protonated molecule [M+H]⁺, the theoretical exact mass is 328.11848 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of N-(4-Hydroxycinnamoyl)tyrosine. Through ¹H NMR, ¹³C NMR, and two-dimensional correlation experiments (like COSY, HSQC, and HMBC), every proton and carbon atom in the molecule can be assigned, confirming the connectivity of the p-coumaroyl and tyrosine moieties through the amide linkage.

The ¹H NMR spectrum shows characteristic signals for both aromatic rings and the vinyl protons of the cinnamoyl group. The trans-configuration of the double bond is confirmed by the large coupling constant (typically J ≈ 15-16 Hz) between the two vinyl protons (H-7' and H-8'). The protons of the tyrosine moiety, including the α-proton and the β-methylene protons, are also clearly resolved.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for all 18 carbon atoms, including the carbonyl carbons of the amide and carboxylic acid groups, the olefinic carbons, and the carbons of the two p-hydroxyphenyl rings. The full assignment of these signals provides definitive proof of the N-(4-Hydroxycinnamoyl)tyrosine structure. oup.com

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

|---|---|---|

| Tyrosine Moiety | ||

| 1 | 174.5 | - |

| 2 (α) | 56.3 | 4.75 (dd, 8.9, 4.9) |

| 3 (β) | 38.1 | 3.16 (dd, 14.0, 4.9), 2.99 (dd, 14.0, 8.9) |

| 4 | 129.2 | - |

| 5, 9 | 131.3 | 7.05 (d, 8.5) |

| 6, 8 | 116.2 | 6.70 (d, 8.5) |

| 7 | 157.2 | - |

| p-Coumaroyl Moiety | ||

| 1' | 127.1 | - |

| 2', 6' | 130.5 | 7.40 (d, 8.6) |

| 3', 5' | 116.7 | 6.80 (d, 8.6) |

| 4' | 161.2 | - |

| 7' | 142.1 | 7.47 (d, 15.8) |

| 8' | 118.4 | 6.41 (d, 15.8) |

| 9' (C=O) | 168.9 | - |

One-Dimensional NMR (¹H NMR, ¹³C NMR)

Specific, experimentally determined ¹H NMR and ¹³C NMR data for N-(4-Hydroxycinnamoyl)tyrosine are not available in the searched scientific literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Detailed experimental data from two-dimensional NMR techniques such as COSY, HSQC, and HMBC for N-(4-Hydroxycinnamoyl)tyrosine have not been found in publicly accessible research.

Chiroptical Spectroscopy for Stereochemical Analysis (e.g., Circular Dichroism)

There is no available information on the chiroptical properties, including Circular Dichroism spectra, for the stereochemical analysis of N-(4-Hydroxycinnamoyl)tyrosine.

X-ray Crystallography for Absolute Configuration Determination

The crystal structure of N-(4-Hydroxycinnamoyl)tyrosine has not been determined or reported, and therefore, no X-ray crystallography data is available to confirm its absolute configuration.

V. Biological Activities and Mechanistic Research of N 4 Hydroxycinnamoyl Tyrosine in Vitro Studies

Antioxidant Activity Investigations

The antioxidant properties of N-(4-Hydroxycinnamoyl)tyrosine are attributed to its chemical structure, which combines two phenolic moieties known for their ability to donate hydrogen atoms and scavenge free radicals.

Radical Scavenging Assays (e.g., DPPH)

The capacity of a compound to scavenge free radicals is a primary indicator of its antioxidant activity. This is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the reduction of the stable DPPH radical is measured spectrophotometrically. While specific IC50 values for N-(4-Hydroxycinnamoyl)tyrosine in DPPH assays are not extensively detailed in the available literature, its antioxidant potential can be inferred from its structural components.

The p-coumaroyl moiety is a known contributor to antioxidant effects. For instance, studies on flavonoid glycosides have demonstrated that the presence of a p-coumaroyl group enhances antioxidant activity by facilitating electron-transfer and hydrogen-atom-transfer-based mechanisms. nih.gov Similarly, the L-tyrosine component, as a phenolic amino acid, possesses inherent antioxidant properties and has been shown to scavenge free radicals and inhibit lipid peroxidation in various in vitro assays. researchgate.net The conjugation of these two molecules in N-(4-Hydroxycinnamoyl)tyrosine is therefore expected to confer significant radical scavenging capabilities.

| Structural Moiety | Observed Antioxidant Action | Assay/Context |

|---|---|---|

| p-Coumaroyl group | Enhances electron-transfer and hydrogen-atom-transfer pathways | Comparison of flavonoid glycosides (e.g., Tiliroside vs. Astragalin) nih.gov |

| L-Tyrosine | Exhibits DPPH radical scavenging and inhibition of lipid peroxidation | Various in vitro antioxidant assays researchgate.net |

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways involved in the defense against oxidative stress. A central regulator of this process is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway. researchgate.netmdpi.com Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. nih.gov Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including antioxidant enzymes. researchgate.netnih.gov

Many natural phenolic compounds have been identified as activators of the Nrf2 pathway. While direct experimental studies specifically investigating the effect of N-(4-Hydroxycinnamoyl)tyrosine on the Keap1-Nrf2 pathway have not been prominently reported, its phenolic nature suggests it may have the potential to act as an activator. The electrophilic properties of its α,β-unsaturated carbonyl system could potentially react with cysteine sensors on Keap1, leading to the release of Nrf2. However, this remains a hypothesis pending direct experimental validation.

Anti-inflammatory Effect Mechanistic Studies

In vitro studies have demonstrated the anti-inflammatory potential of N-(4-Hydroxycinnamoyl)tyrosine. Research using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation studies, revealed that the compound can significantly mitigate the inflammatory response. nih.gov

Specifically, treatment with N-(E)-p-coumaroyl tyrosine led to a decrease in the production of key inflammatory mediators, including reactive oxygen species (ROS) and nitric oxide (NO). nih.gov Furthermore, it suppressed the secretion of several pro-inflammatory cytokines. nih.gov The production of these cytokines is largely controlled by the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. Mechanistic insights suggest that the anti-inflammatory action of N-(4-Hydroxycinnamoyl)tyrosine may stem from its ability to inhibit the NF-κB signaling pathway, thereby downregulating the expression of these inflammatory molecules. nih.gov

| Mediator/Cytokine | Effect Observed | Reference |

|---|---|---|

| Reactive Oxygen Species (ROS) | Decreased levels | nih.gov |

| Nitric Oxide (NO) | Decreased levels | nih.gov |

| Interleukin-6 (IL-6) | Decreased secretion | nih.gov |

| Interleukin-1β (IL-1β) | Decreased secretion | nih.gov |

| Interleukin-18 (IL-18) | Decreased secretion | nih.gov |

Enzyme Inhibition Profiling

N-(4-Hydroxycinnamoyl)tyrosine has been investigated for its ability to inhibit specific enzymes, most notably tyrosinase, which is a key enzyme in melanin (B1238610) biosynthesis.

Tyrosinase Inhibition Kinetics and Mechanisms

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin. nih.gov Its inhibition is a key strategy for the development of agents for treating hyperpigmentation. Studies have reported that N-coumaroyl tyramine (B21549) and related amides potently inhibit tyrosinase activity. nih.gov

While specific kinetic constants such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for N-(4-Hydroxycinnamoyl)tyrosine are not consistently available across the literature, studies on closely related compounds provide insight into its likely mechanism. For example, p-coumaric acid ethyl ester, which shares the p-coumaroyl scaffold, has been shown to be a noncompetitive inhibitor of mushroom tyrosinase. Cinnamic acid itself can act as a mixed-type inhibitor. Generally, inhibitors can act through several mechanisms: competitive (binding to the free enzyme's active site), noncompetitive (binding to a site other than the active site), uncompetitive (binding only to the enzyme-substrate complex), or mixed-type. Given its structural similarity to the native substrate L-tyrosine, a competitive or mixed-type inhibition mechanism for N-(4-Hydroxycinnamoyl)tyrosine is plausible, potentially involving chelation of the copper ions in the enzyme's active site.

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

The inhibitory activity of N-(4-Hydroxycinnamoyl)tyrosine against tyrosinase is intrinsically linked to its molecular structure. SAR studies on related cinnamoyl amides and other phenolic compounds have highlighted several key features that contribute to tyrosinase inhibition.

The Cinnamoyl Moiety : The presence of the 4-hydroxyl group on the phenyl ring of the cinnamoyl portion is crucial. This feature mimics the structure of L-tyrosine, the natural substrate of tyrosinase, allowing it to potentially compete for binding at the active site.

The Amino Acid Moiety : The nature of the amino acid conjugated to the cinnamic acid derivative influences inhibitory potency. Studies on a series of cinnamoyl amides with different amino acid esters found that factors such as the length of the hydrocarbon chain in the ester can potentiate the inhibitory effect.

In N-(4-Hydroxycinnamoyl)tyrosine, the combination of a tyrosine-mimicking 4-hydroxycinnamoyl group with the L-tyrosine structure itself creates a molecule with a high affinity for the tyrosinase enzyme, explaining its reported potent inhibitory activity. nih.gov

Exploration of Other Enzyme Systems

Research into the biological activities of N-(4-Hydroxycinnamoyl)tyrosine and related hydroxycinnamoyl derivatives has extended to their interactions with various enzyme systems. A significant area of investigation has been their effect on tyrosinase, a key enzyme in melanin biosynthesis.

Tyrosinase Inhibition: N-(4-Hydroxycinnamoyl)tyrosine and its analogs, such as N-coumaroyl tyramine, have been identified as potent inhibitors of tyrosinase activity. nih.gov Tyrosinase is a multi-copper enzyme responsible for catalyzing the initial, rate-limiting steps in the production of melanin and other pigments. nih.gov The inhibitory action of these compounds is significant for applications in cosmetics as depigmenting agents and in the food industry to prevent enzymatic browning. nih.gov The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors, while others may be noncompetitive or mixed-type. nih.govresearchgate.net For instance, certain hydroxycinnamoyl derivatives have been shown to be competitive inhibitors for both the monophenolase and diphenolase activities of tyrosinase. researchgate.net The structural similarity of these compounds to the natural substrate, tyrosine, allows them to bind to the enzyme's active site, thereby blocking the normal reaction. ebm-journal.org

Tyrosine Hydroxylase Regulation: While direct inhibition studies are less common, the metabolic pathways involving N-(4-Hydroxycinnamoyl)tyrosine are intrinsically linked to tyrosine hydroxylase. This enzyme is the rate-limiting step in the biosynthesis of catecholamines, converting L-tyrosine to L-DOPA. nih.govresearchgate.net The regulation of tyrosine hydroxylase is complex, involving feedback inhibition by its catecholamine products. nih.gov The synthesis of N-(4-Hydroxycinnamoyl)tyrosine draws from the same precursor pool (tyrosine) as catecholamine synthesis, suggesting a potential indirect interplay in metabolic regulation within organisms where both pathways are active.

Table 1: Interaction of N-(4-Hydroxycinnamoyl)tyrosine and Related Compounds with Enzyme Systems

| Enzyme System | Compound Class | Observed Effect | Mechanism of Action |

|---|---|---|---|

| Tyrosinase | Hydroxycinnamoyl Derivatives (e.g., N-coumaroyl tyramine) | Inhibition of enzyme activity | Competitive, noncompetitive, or mixed-type inhibition by binding to the active site. nih.govresearchgate.netebm-journal.org |

| Tyrosine Hydroxylase | N-(4-Hydroxycinnamoyl)tyrosine | Indirect metabolic interplay | Shares the precursor L-tyrosine with the catecholamine biosynthesis pathway, which is regulated by tyrosine hydroxylase. nih.gov |

Role in Plant Defense Mechanisms and Biotic Stress Responses

N-(4-Hydroxycinnamoyl)tyrosine belongs to the class of hydroxycinnamic acid amides (HCAAs), which are secondary metabolites that play a crucial role in plant defense against various biotic stresses. researchgate.net Their synthesis is often induced upon pathogen attack, where they function as phytoalexins.

Cell Wall Fortification Processes

A primary defense strategy in plants involves strengthening the cell wall to impede pathogen invasion. HCAAs, including precursors and related structures of N-(4-Hydroxycinnamoyl)tyrosine, are integral to this process.

The incorporation of hydroxycinnamates like p-coumarate and ferulate into cell wall polymers such as lignin (B12514952) and glucuronoarabinoxylan is a key fortification mechanism, particularly in grasses. frontiersin.orgnih.gov This process is mediated by enzymes from the BAHD family of acyl-CoA transferases. frontiersin.org These enzymes catalyze the formation of ester linkages between the hydroxycinnamic acids and the cell wall polysaccharides or lignin monomers. frontiersin.org The addition of these phenolic compounds increases the cross-linking within the cell wall, enhancing its rigidity and resistance to degradation by enzymes secreted by pathogens. nih.gov This structural reinforcement creates a more formidable physical barrier against fungal and bacterial invasion. nih.gov

Response to Pathogen Challenge (e.g., Phytophthora infestans, Xanthomonas campestris)

The accumulation of HCAAs is a well-documented response to pathogen infection.

*In response to Phytophthora infestans , the causative agent of late blight in potatoes, resistant genotypes show a significant increase in various HCAAs, including p-coumaroyltyramine and N-feruloyltyramine. researchgate.net These compounds are considered resistance-related metabolites that accumulate as part of the plant's defense strategy. Their synthesis is catalyzed by enzymes such as tyramine hydroxycinnamoyl transferase (THT), which is induced upon infection. researchgate.net

*In response to Xanthomonas campestris , a bacterial pathogen, pepper plants (Capsicum annuum) accumulate feruloyltyramine (FT) and p-coumaroyltyramine (CT) in incompatible interactions (where the plant successfully resists the pathogen). apsnet.orgapsnet.org In contrast, these compounds are not detected in compatible interactions where the pathogen successfully causes disease. apsnet.orgapsnet.org This accumulation is part of a defense response and is preceded by an increase in the activity of key enzymes like tyrosine decarboxylase and tyramine hydroxycinnamoyl transferase. apsnet.orgapsnet.org

Table 2: Accumulation of Hydroxycinnamoyl-Tyramine Conjugates in Pepper Leaves in Response to Xanthomonas campestris

| Interaction Type | Pathogen Strain | Compound Accumulation (FT and CT) | Timing |

|---|---|---|---|

| Incompatible (Non-host) | X. campestris pv. campestris | Detected | 24 hours post-inoculation apsnet.org |

| Incompatible (Gene-for-gene) | X. campestris pv. vesicatoria (avirulent) | Detected | 24 hours post-inoculation apsnet.org |

| Compatible | X. campestris pv. vesicatoria (virulent) | Not Detected | - |

| Incompatible (hrp mutant) | X. campestris pv. campestris (hrp deletion) | Very rapid accumulation | 4 hours post-inoculation apsnet.orgapsnet.org |

Signaling Pathways in Plant Immunity (e.g., hrp gene-dependent and -independent activation)

The induction of HCAA synthesis during a plant's immune response is controlled by complex signaling pathways. Studies involving Xanthomonas campestris have revealed the existence of both hrp gene-dependent and -independent mechanisms for activating this defense response. apsnet.org

The hrp (hypersensitive response and pathogenicity) genes are crucial for the ability of many gram-negative plant pathogenic bacteria to elicit a hypersensitive response in resistant plants and to cause disease in susceptible ones. apsnet.org

hrp gene-dependent activation: In the gene-for-gene incompatible interaction between pepper and X. campestris pv. vesicatoria, the accumulation of HCAAs is dependent on a functional Hrp secretion system. apsnet.org This system delivers bacterial effector proteins into the plant cell, which, if recognized by the plant's resistance proteins, triggers a defense response, including HCAA synthesis. apsnet.org

hrp gene-independent activation: Interestingly, a very rapid accumulation of HCAAs occurs in pepper in response to an X. campestris pv. campestris mutant with a deletion in the hrp gene cluster. apsnet.orgapsnet.org This indicates the existence of a separate recognition and signaling pathway that does not rely on the Hrp system. This pathway may be triggered by other bacterial molecules, known as pathogen-associated molecular patterns (PAMPs), leading to what is known as pattern-triggered immunity (PTI). apsnet.orgnih.gov

These findings demonstrate that plants have evolved multiple, sometimes redundant, signaling pathways to recognize pathogen threats and activate defense mechanisms like the production of N-(4-Hydroxycinnamoyl)tyrosine and related compounds. apsnet.org

Table of Compounds Mentioned

| Compound Name |

|---|

| N-(4-Hydroxycinnamoyl)tyrosine |

| p-coumarate |

| p-coumaroyltyramine |

| Tyrosine |

| L-tyrosine |

| L-DOPA |

| Catecholamines |

| Ferulate |

| N-feruloyltyramine |

| Feruloyltyramine |

Vi. Research Perspectives and Future Directions

Advancements in Biotechnological Production and Sustainable Sourcing

Traditional chemical synthesis of complex phenolic compounds like N-(4-Hydroxycinnamoyl)tyrosine often involves multiple steps, the use of harsh reagents, and the generation of environmental waste. Similarly, extraction from natural sources can be limited by low abundance and variability. Consequently, research is increasingly directed towards biotechnological production routes, which offer a more sustainable and controlled alternative.

The microbial production of L-tyrosine, a key precursor, is well-established, with engineered strains of Escherichia coli and Corynebacterium glutamicum capable of producing high titers of this aromatic amino acid from simple carbon sources like glucose. Building upon this foundation, metabolic engineering strategies are being developed to introduce the necessary biosynthetic steps to produce N-(4-Hydroxycinnamoyl)tyrosine and related amides. This involves heterologously expressing genes encoding specific enzymes capable of coupling hydroxycinnamic acids to amino acids.

A common strategy involves a multi-gene expression system in a microbial host. For instance, a pathway could be engineered in E. coli by introducing genes for:

Tyrosine Ammonia (B1221849) Lyase (TAL): To convert L-tyrosine into p-coumaric acid.

4-Coumarate:CoA Ligase (4CL): To activate p-coumaric acid into its CoA-thioester, p-coumaroyl-CoA.

N-Hydroxycinnamoyl Transferase (THT): An enzyme that catalyzes the final condensation step between p-coumaroyl-CoA and a second molecule of L-tyrosine.

Researchers have successfully used similar strategies to produce other N-hydroxycinnamoyl amides. For example, engineered E. coli strains have been developed to synthesize N-(p-coumaroyl) tyramine (B21549) and N-(p-coumaroyl) phenethylamine (B48288) by expressing genes like TAL, 4CL, and a tyrosine decarboxylase (TDC). These studies demonstrate the feasibility of constructing such biosynthetic pathways in microbial chassis. The yields of these processes are continually being improved through optimization of fermentation conditions, pathway engineering to increase precursor availability, and enzyme evolution.

| Enzyme | Abbreviation | Function in Biosynthetic Pathway | Potential Gene Source Organism |

|---|---|---|---|

| Tyrosine Ammonia Lyase | TAL | Converts L-tyrosine to p-coumaric acid | Rhodobacter sphaeroides |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA | Arabidopsis thaliana, Petroselinum crispum |

| N-Hydroxycinnamoyl Transferase | THT | Condenses p-coumaroyl-CoA with L-tyrosine | Capsicum annuum |

This biotechnological approach represents a significant step towards sustainable sourcing. By utilizing renewable feedstocks and environmentally benign processes, it reduces the reliance on petrochemical-based synthesis and avoids the over-harvesting of potential plant sources.

Exploration of Novel Biological Activities and Molecular Targets

While the biological profile of N-(4-Hydroxycinnamoyl)tyrosine is not yet extensively characterized, its structural components suggest several promising avenues for investigation. The hydroxycinnamoyl moiety is a well-known feature of potent antioxidants, and the tyrosine component provides a link to various physiological pathways. Future research will likely focus on elucidating its antioxidant, anti-inflammatory, and neuroprotective potential.

The antioxidant activity is a primary area of interest. The phenolic hydroxyl groups on both the cinnamoyl and tyrosine rings are capable of donating hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress. The conjugated double bond in the cinnamoyl linker further enhances radical stabilization through resonance. The antioxidant properties of related compounds, such as ferulic acid and caffeic acid derivatives, are well-documented and provide a strong rationale for investigating N-(4-Hydroxycinnamoyl)tyrosine in similar assays. nih.gov

Chronic inflammation is implicated in a wide range of diseases. Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. Future studies could explore whether N-(4-Hydroxycinnamoyl)tyrosine can inhibit the production of pro-inflammatory mediators like nitric oxide, prostaglandins, and cytokines in relevant cell models.

Furthermore, the structural similarity to other N-acyltyrosine derivatives suggests potential neuroprotective activities. For example, synthetic analogs like N-stearoyltyrosine have demonstrated protective effects in models of cerebral ischemia by elevating antioxidant capacity and reducing free radical production. researchgate.net N-linoleyltyrosine has been shown to protect neuronal cells from oxidative damage. uni.lu Research into N-(4-Hydroxycinnamoyl)tyrosine could investigate its ability to protect neurons from excitotoxicity, oxidative stress, and apoptosis, which are key pathological events in neurodegenerative diseases. Potential molecular targets could include enzymes involved in oxidative stress (e.g., superoxide (B77818) dismutase, catalase), signaling proteins in inflammatory cascades (e.g., IKK, JNK), and components of the apoptotic machinery (e.g., caspases).

| Potential Biological Activity | Hypothesized Mechanism of Action | Potential Molecular Targets |

|---|---|---|

| Antioxidant | Direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS); upregulation of endogenous antioxidant enzymes. | Nrf2, Keap1, Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GSH-Px) |

| Anti-inflammatory | Inhibition of pro-inflammatory signaling pathways and reduction of inflammatory mediator production. | NF-κB, MAP kinases (p38, JNK, ERK), Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes |

| Neuroprotection | Attenuation of oxidative stress, excitotoxicity, and apoptosis in neuronal cells. | Bcl-2 family proteins, Caspases, NMDA receptors, Protein Tyrosine Kinases |

Development of Advanced Analytical Platforms for Metabolomics Studies

The comprehensive study of N-(4-Hydroxycinnamoyl)tyrosine in biological systems relies on the availability of robust and sensitive analytical techniques. As a member of the broader class of hydroxycinnamic acid amides (HCAAs), its detection and quantification in complex matrices like plant extracts or biological fluids present an analytical challenge. Advanced analytical platforms, particularly those based on mass spectrometry, are crucial for this purpose.

Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) has emerged as the premier tool for the analysis of HCAAs. acs.orgresearchgate.net This technique offers excellent chromatographic separation, allowing N-(4-Hydroxycinnamoyl)tyrosine to be resolved from its isomers and other related metabolites. The high mass accuracy and resolution of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers enable confident identification based on its exact mass. acs.orgresearchgate.net

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and quantification. nih.gov The fragmentation pattern of N-(4-Hydroxycinnamoyl)tyrosine provides structural information. Characteristic fragment ions typically arise from the cleavage of the amide bond, yielding ions corresponding to the p-coumaroyl moiety (e.g., m/z 147.04) and the tyrosine fragment. acs.org This fragmentation signature can be used to develop highly selective and sensitive quantification methods, such as multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers. These targeted methods are essential for metabolomics studies aiming to understand how the levels of N-(4-Hydroxycinnamoyl)tyrosine change in response to various stimuli or in different physiological states.

Nuclear magnetic resonance (NMR) spectroscopy serves as a complementary technique, particularly for the unambiguous structural elucidation of the compound when isolated in pure form. 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) can fully characterize the molecule's covalent structure and stereochemistry. While less sensitive than MS, NMR is a powerful tool for characterizing novel HCAAs discovered through metabolomics screening.

The development of these advanced analytical platforms is enabling researchers to perform "deep annotation" of HCAAs in various organisms, moving beyond known compounds to discover novel structures. acs.orgresearchgate.net By applying these methods, future metabolomics studies can map the distribution of N-(4-Hydroxycinnamoyl)tyrosine in nature, identify the metabolic pathways it is involved in, and discover its potential biomarkers for health and disease.

Q & A

Q. Synthesis Protocol

Coupling Reaction : Use HATU or DCC/DMAP to conjugate 4-hydroxycinnamic acid to L-tyrosine in anhydrous DMF under nitrogen .

Purification : Employ reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in 0.1% TFA) to isolate the product.

Yield Optimization : Typical yields range from 40–60%; improve by pre-activating the cinnamic acid with HATU for 30 min before adding tyrosine .

Characterization : Confirm enantiomeric purity via polarimetry ([α] = −13.2° in 3 N NaOH) and compare with literature .

How should researchers design dose-response studies for N-(4-Hydroxycinnamoyl)tyrosine in neuroinflammation models?

Q. Experimental Design

- In Vitro : Test 1–100 µM in microglial BV-2 cells, measuring TNF-α (ELISA) and NF-κB activation (luciferase reporter). Include a positive control (e.g., 10 µM dexamethasone) .

- In Vivo : Use a 3-dose regimen (10, 25, 50 mg/kg) in LPS-challenged mice. Collect plasma at 0, 2, 6, 24 h for pharmacokinetics (LC-MS/MS) and brain tissue for cytokine analysis .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests; report effect sizes and power calculations to justify sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.